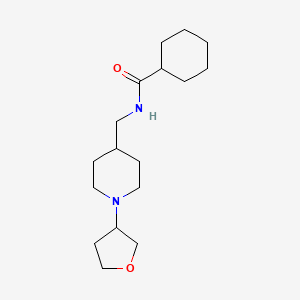

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

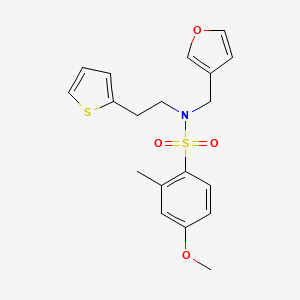

“N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohexanecarboxamide” is a chemical compound . It contains a piperidine ring, which is a six-membered heterocyclic system including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities . The molecular formula of “N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohexanecarboxamide” is C18H23N3O2S.Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been studied .Scientific Research Applications

Synthesis of Cyclohexane Derivatives

The compound N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)cyclohexanecarboxamide is structurally related to cyclohexane derivatives, which have been synthesized through various chemical reactions. For instance, N-arylacetoacetamides were reacted with aromatic aldehydes in the presence of piperidine to form N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which showed antimicrobial activity (Gein et al., 2015). Additionally, a series of N,N′,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides were synthesized and tested for antimicrobial activity (Gein et al., 2015).

Polyamide Synthesis

Polyamides containing uracil and adenine were synthesized by reacting dimethyl methylenesuccinate with uracil and adenine, followed by hydrolysis and polycondensation with diamines such as 1,2-diaminoethane, 1,6-diaminohexane, and piperazine. These polyamides had molecular weights in the range of 1000–5000 and were soluble in water (Hattori & Kinoshita, 1979). Similarly, polyamides containing theophylline and thymine were synthesized and characterized for their solubility and molecular weights (Hattori & Kinoshita, 1979).

Heterocyclic Derivative Syntheses

Tetrahydrofuran, dioxolane, and oxazoline derivatives were synthesized through the catalytic oxidative carbonylation of 4-yn-1-ones and prop-2-ynyl alpha-ketoesters/amides in the presence of PdI(2) and KI under CO and air mixture conditions. These reactions led to the formation of cyclopentenone, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing the versatility in synthesizing heterocyclic derivatives (Bacchi et al., 2005).

CGRP Receptor Inhibitor Synthesis

(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, was synthesized through a convergent, stereoselective, and economical process. Two different routes, involving either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process, were developed to synthesize the chiral indazolyl amino ester subunit, demonstrating the compound's relevance in pharmaceutical applications (Cann et al., 2012).

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c20-17(15-4-2-1-3-5-15)18-12-14-6-9-19(10-7-14)16-8-11-21-13-16/h14-16H,1-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJAHXMHJZJNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2CCN(CC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

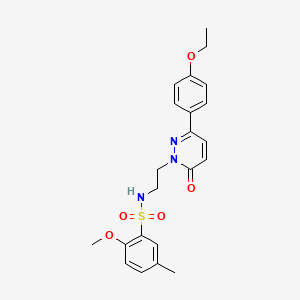

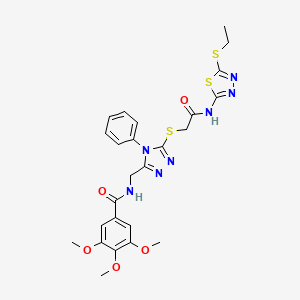

![2-imino-10-methyl-3-(morpholine-4-carbonyl)-1-(2-morpholinoethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2643489.png)

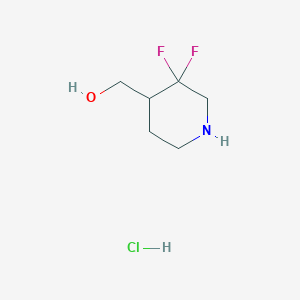

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2643490.png)

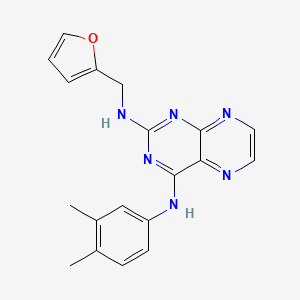

![2,4-dimethyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2643491.png)

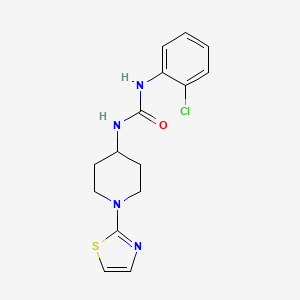

![8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2643493.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2643497.png)